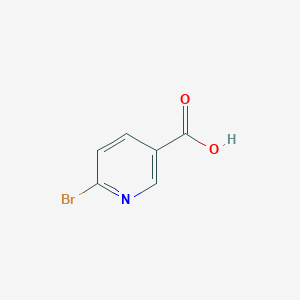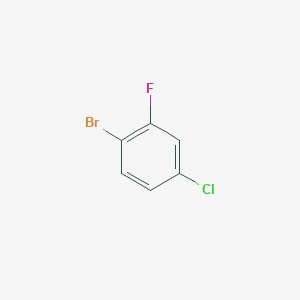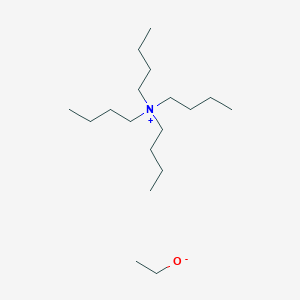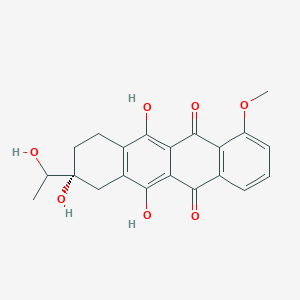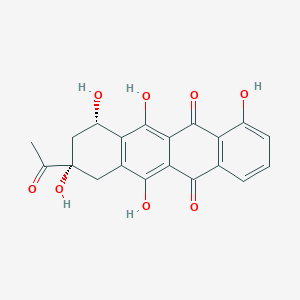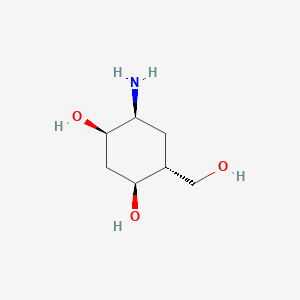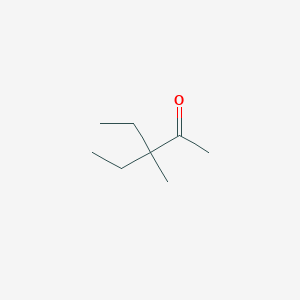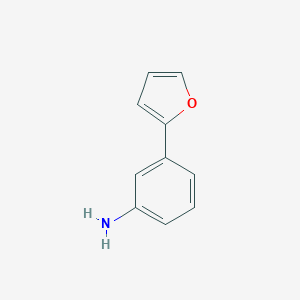
3-(Furan-2-yl)aniline
Descripción general
Descripción
Synthesis Analysis
- The synthesis of derivatives related to "3-(Furan-2-yl)aniline" has been explored in multiple studies. One significant method involves a one-pot multi-component synthesis using aniline derivatives, catalyzed by substances like tetra-n-butylammonium bisulfate. This facilitates the creation of furan-2(5H)-one derivatives under mild conditions, highlighting an efficient synthetic route for compounds related to "3-(Furan-2-yl)aniline" (Doostmohammadi et al., 2013).
Molecular Structure Analysis
- Infrared photodissociation spectra studies, paired with density functional theory calculations, have provided insights into the molecular structure of aniline-furan complexes. These studies reveal that these complexes can exhibit π-type or σ-type hydrogen bonds, offering a deeper understanding of the molecular interactions and structure in compounds like "3-(Furan-2-yl)aniline" (Honkawa et al., 2003).
Chemical Reactions and Properties
- The reactivity of furan and aniline derivatives, akin to "3-(Furan-2-yl)aniline", involves various chemical reactions. For instance, the reaction between furan-2-carbaldehyde and aniline has been shown to yield complex compounds, demonstrating the versatile reactivity of these molecules (Lewis & Mulquiney, 1970).
Physical Properties Analysis
- The physical properties of compounds like "3-(Furan-2-yl)aniline" are influenced by their molecular structure. Studies involving infrared spectra and structural analyses provide insights into their physical characteristics, such as bonding types and stability, which are crucial for understanding their behavior in different environments.
Chemical Properties Analysis
- The chemical properties of "3-(Furan-2-yl)aniline" and related compounds are characterized by their reactions and the resulting products. The diverse range of reactions, including amination, Diels-Alder sequences, and cyclizations, highlights the compound's chemical versatility and potential applications in various fields of chemistry (Medimagh et al., 2008).
Aplicaciones Científicas De Investigación
Renewable Compounds and Biochemical Production
- Scientific Field: Organic Chemistry, Biochemistry
- Application Summary: Furfural and its derivatives, including “3-(Furan-2-yl)aniline”, have come to prominence within the last years as a source of renewable compounds with high applicability to different fields such as fuels and biochemical production .
- Methods of Application: The production of furfural from biomass residues is one of the top high value-added value products that can be obtained .
- Results or Outcomes: The flexibility in the production of furfural from biomass residues has increased the interest in these compounds .
Structural Elucidation of Compounds
- Scientific Field: Spectroscopy, Physical Chemistry
- Application Summary: Spectroscopic techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .
- Methods of Application: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .
- Results or Outcomes: The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Furan derivatives bearing a rhodanine moiety have been synthesized and evaluated for their antibacterial activity .
- Methods of Application: The compounds were synthesized, characterized, and evaluated for their antibacterial activity .
- Results or Outcomes: The majority of these compounds showed potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates .
Flavoring Agent in Food Industry
- Scientific Field: Food Science
- Application Summary: Ethyl 3-(furan-2-yl)propionate can be used as a flavoring agent in the food industry .
- Methods of Application: This compound is added to food products to enhance their flavor .
- Results or Outcomes: The use of this compound in the food industry enhances the taste and aroma of food products .
Antifungal Activity
- Scientific Field: Pharmacology
- Application Summary: (E)-3-(furan-2-yl)acrylic acid has been evaluated for its antifungal activity .
- Methods of Application: The compound was tested at different concentrations against various fungal species .
- Results or Outcomes: The results of the evaluation are not specified in the source .
Propiedades
IUPAC Name |
3-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKACMTMZYMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400097 | |
| Record name | 3-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)aniline | |
CAS RN |
102269-42-1 | |
| Record name | 3-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



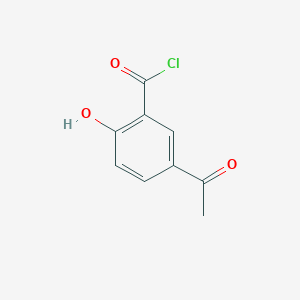
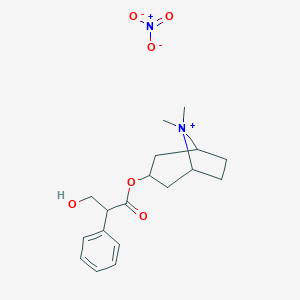
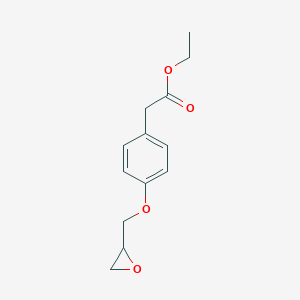
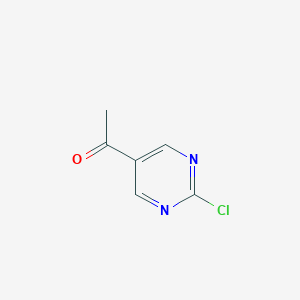
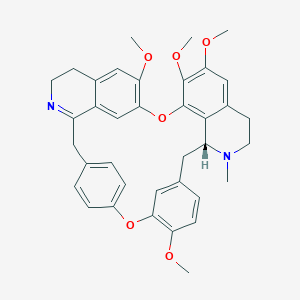

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
